molecular formula C16H19FN2O5 B3009286 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034392-64-6

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B3009286
CAS No.: 2034392-64-6
M. Wt: 338.335
InChI Key: SLURGZABLYPVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C16H19FN2O5 and its molecular weight is 338.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

The compound acts by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . By blocking these channels, the compound prevents the influx of calcium ions into the cells, thereby modulating the cellular functions that depend on calcium signaling.

Biochemical Pathways

The inhibition of Cav 1.2 channels affects multiple biochemical pathways. One of the key pathways is the calcium signaling pathway , which is involved in various physiological processes. The downstream effects of this inhibition can lead to a decrease in neurotransmitter release, muscle contraction, and other calcium-dependent processes .

Pharmacokinetics

The compound has shown high metabolic stability on human liver microsomes , indicating good pharmacokinetic properties . It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable bioavailability profile.

Result of Action

The compound has demonstrated potent anticonvulsant properties in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . It has also proven effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dioxopyrrolidine moiety : This part is known for its role in enhancing bioactivity through various interactions with biological targets.
  • Ethoxy and fluoro substituents : These groups can influence the compound's lipophilicity and binding affinity.
  • Methoxy group : Often associated with increased biological activity due to electron-donating properties.

The molecular formula is C15H18N2O8C_{15}H_{18}N_{2}O_{8}, with a molecular weight of 354.31 g/mol. The compound is typically stored under inert conditions at low temperatures to maintain stability.

Antiproliferative Activity

Research has shown that derivatives of similar structures exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Compounds structurally related to this compound have demonstrated IC50 values ranging from 1.2 to 5.3 µM against the MCF-7 breast cancer cell line, indicating strong selective activity .
  • The presence of methoxy and hydroxyl groups has been linked to enhanced antiproliferative properties, suggesting that modifications in these substituents can optimize activity.

Antioxidative Activity

The antioxidative potential of similar compounds has also been explored:

  • Certain derivatives show significantly improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This suggests that this compound may possess protective effects against oxidative stress .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it may mitigate oxidative damage in cells, particularly in the context of cancer therapy.
  • Targeting Specific Pathways : Similar compounds have been shown to interact with various signaling pathways involved in cell growth and survival, potentially leading to therapeutic benefits in malignancies.

Study 1: Antiproliferative Effects on MCF-7 Cells

A study focused on the antiproliferative effects of methoxy-substituted benzimidazole derivatives revealed that compounds with similar structures to this compound exhibited IC50 values as low as 1.2 µM against MCF-7 cells . This highlights the potential for further development into anticancer agents.

Study 2: Oxidative Stress Mitigation

Another investigation demonstrated that related compounds could effectively reduce oxidative stress markers in cellular models exposed to harmful agents like ethanol, suggesting a protective role against oxidative damage . This finding underscores the therapeutic potential of such compounds in treating conditions associated with oxidative stress.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 = 1.2–5.3 µM (MCF-7 cells)
AntioxidantSignificant reduction in ROS
MechanismInhibition of cell proliferation

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O5/c1-23-13-3-2-11(10-12(13)17)16(22)18-6-8-24-9-7-19-14(20)4-5-15(19)21/h2-3,10H,4-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLURGZABLYPVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCOCCN2C(=O)CCC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.